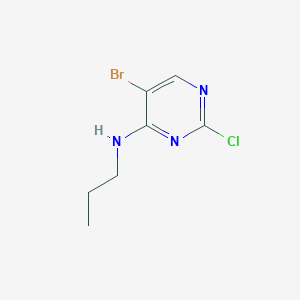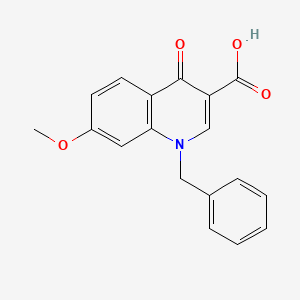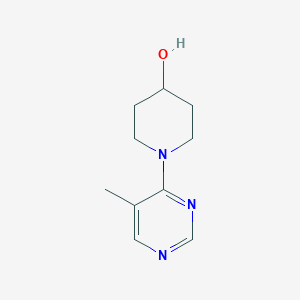
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with a unique structure that combines a pyrimidine ring with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the reaction of ethylamine with a pyrimidine derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed:
Scientific Research Applications
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Mechanism of Action
The mechanism of action of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as mutant IDH proteins. The compound binds to these proteins, inhibiting their activity and thereby affecting cellular processes related to cell proliferation and metabolism . This mechanism is particularly relevant in the context of cancer research, where mutant IDH proteins play a crucial role .
Comparison with Similar Compounds
- 1-(2-(Methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- 1-(2-(Propylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- 1-(2-(Butylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Uniqueness: 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol stands out due to its specific ethylamino substitution, which imparts unique chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[2-(ethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-11-10-12-5-3-9(13-10)14-6-4-8(15)7-14/h3,5,8,15H,2,4,6-7H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCWECQCJWNXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B7910428.png)
![7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B7910433.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate](/img/structure/B7910439.png)



![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B7910486.png)
![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one](/img/structure/B7910492.png)

![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B7910517.png)
![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-phenylacetic acid](/img/structure/B7910523.png)
![(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone](/img/structure/B7910541.png)
![8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910545.png)
